
Pentasodium bis(3-((2,4-diamino-5-((4-sulphophenyl)azo)phenyl)azo)-2-hydroxy-5-nitrobenzenesulphonato(4-))chromate(5-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) is a complex organic-inorganic compound. It is characterized by its vibrant color and is primarily used in various industrial applications, including as a dye and a catalyst. The compound’s structure includes multiple azo groups, which are known for their chromophoric properties, making it useful in the dye industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) involves several steps:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-[(4-sulfophenyl)azo]phenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulfonic acid in an alkaline medium to form the azo compound.
Complexation: The resulting azo compound is then complexed with a chromium salt, typically in the presence of sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反应分析
Types of Reactions
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, particularly the azo groups, which can be converted to amines.
Substitution: The sulfonate groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of chromium, while reduction typically results in the formation of amines from the azo groups.
科学研究应用
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: The compound’s chromophoric properties make it useful in staining techniques for biological samples.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is widely used in the dye industry for coloring textiles and other materials. Additionally, it serves as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) involves its interaction with molecular targets through its azo and chromium groups. The azo groups can participate in electron transfer reactions, while the chromium center can coordinate with various substrates, facilitating catalytic processes. The compound’s sulfonate groups enhance its solubility in water, allowing it to interact effectively in aqueous environments.
相似化合物的比较
Similar Compounds
- Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]benzoato(4-)]chromate(5-)
- Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-)
Uniqueness
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) is unique due to its specific combination of azo groups and chromium center, which confer distinct chromophoric and catalytic properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial and research applications.
属性
CAS 编号 |
74196-17-1 |
|---|---|
分子式 |
C36H28CrN14Na5O18S4+3 |
分子量 |
1239.9 g/mol |
IUPAC 名称 |
pentasodium;[5-amino-4-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-2-[(4-sulfophenyl)diazenyl]phenyl]azanide;chromium |
InChI |
InChI=1S/2C18H14N7O9S2.Cr.5Na/c2*19-12-7-13(20)15(8-14(12)22-21-9-1-3-11(4-2-9)35(29,30)31)23-24-16-5-10(25(27)28)6-17(18(16)26)36(32,33)34;;;;;;/h2*1-8H,(H6-,19,20,21,22,23,24,26,29,30,31,32,33,34);;;;;;/q2*-1;;5*+1 |
InChI 键 |
GZABMWNYEIJFJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)N)[NH-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)N)[NH-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


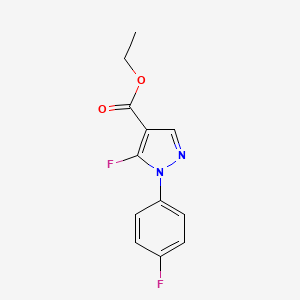
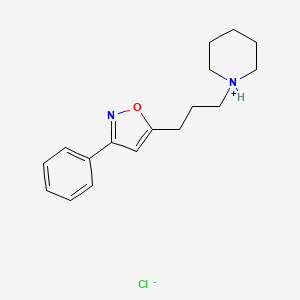
![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)

![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
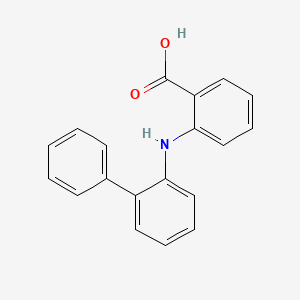

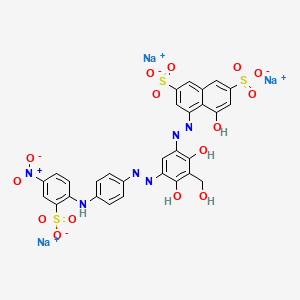
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
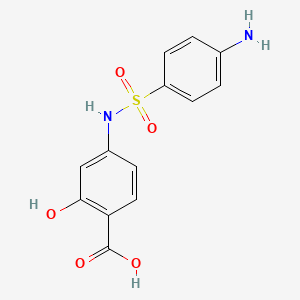
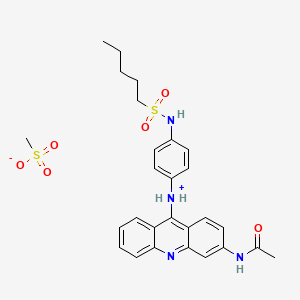
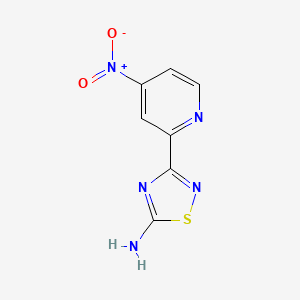
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
